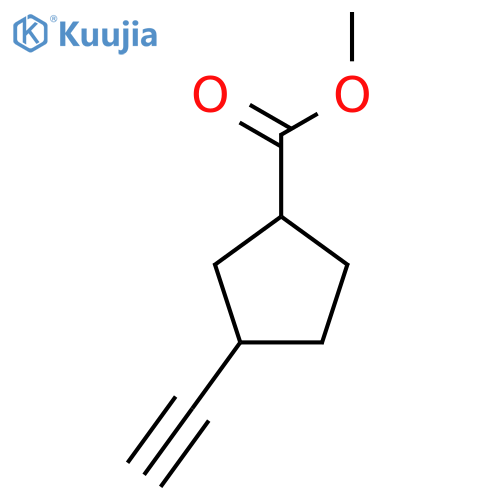

Cas no 2102410-05-7 (Methyl 3-ethynylcyclopentane-1-carboxylate)

Methyl 3-ethynylcyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- METHYL 3-ETHYNYLCYCLOPENTANE-1-CARBOXYLATE

- BS-45391

- CS-0163105

- Methyl3-ethynylcyclopentane-1-carboxylate

- MFCD31555974

- 2102410-05-7

- Methyl 3-ethynylcyclopentane-1-carboxylate

-

- インチ: 1S/C9H12O2/c1-3-7-4-5-8(6-7)9(10)11-2/h1,7-8H,4-6H2,2H3

- InChIKey: IMRUFAKUBDDGAK-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1CCC(C#C)C1)=O

計算された属性

- せいみつぶんしりょう: 152.083729621g/mol

- どういたいしつりょう: 152.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 26.3

Methyl 3-ethynylcyclopentane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1247397-50mg |

Methyl3-ethynylcyclopentane-1-carboxylate |

2102410-05-7 | 95% | 50mg |

$330 | 2023-05-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00864730-250mg |

Methyl 3-ethynylcyclopentane-1-carboxylate |

2102410-05-7 | 95% | 250mg |

¥3225.0 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86170-1g |

Methyl 3-ethynylcyclopentane-1-carboxylate |

2102410-05-7 | 95% | 1g |

¥7740.0 | 2024-07-19 | |

| Ambeed | A815246-100mg |

Methyl 3-ethynylcyclopentane-1-carboxylate |

2102410-05-7 | 95% | 100mg |

$351.0 | 2025-02-24 | |

| Ambeed | A815246-1g |

Methyl 3-ethynylcyclopentane-1-carboxylate |

2102410-05-7 | 95% | 1g |

$1124.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233745-1g |

Methyl 3-ethynylcyclopentane-1-carboxylate |

2102410-05-7 | 95% | 1g |

¥10767 | 2023-04-14 | |

| eNovation Chemicals LLC | Y1247397-250mg |

Methyl3-ethynylcyclopentane-1-carboxylate |

2102410-05-7 | 95% | 250mg |

$1035 | 2025-02-19 | |

| abcr | AB563357-100mg |

Methyl 3-ethynylcyclopentane-1-carboxylate; . |

2102410-05-7 | 100mg |

€622.70 | 2024-08-02 | ||

| 1PlusChem | 1P01KL03-50mg |

Methyl3-ethynylcyclopentane-1-carboxylate |

2102410-05-7 | 95% | 50mg |

$183.00 | 2023-12-19 | |

| Aaron | AR01KL8F-100mg |

Methyl3-ethynylcyclopentane-1-carboxylate |

2102410-05-7 | 95% | 100mg |

$502.00 | 2025-02-11 |

Methyl 3-ethynylcyclopentane-1-carboxylate 関連文献

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

Methyl 3-ethynylcyclopentane-1-carboxylateに関する追加情報

Methyl 3-Ethynylcyclopentane-1-Carboxylate: A Comprehensive Overview

Methyl 3-Ethynylcyclopentane-1-Carboxylate, also known by its CAS number 2102410-05-7, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an ethynyl group and a methyl ester. The combination of these functional groups makes it a versatile molecule with potential applications in various areas, including pharmaceuticals, materials science, and organic synthesis.

The structure of Methyl 3-Ethynylcyclopentane-1-Carboxylate is defined by its cyclopentane ring, which serves as the central framework. The ethynyl group (-C≡CH) attached at the 3-position introduces reactivity due to the sp-hybridized carbon, while the methyl ester group (-COOCH₃) at the 1-position provides stability and solubility. This balance of reactivity and stability makes the compound suitable for various chemical transformations. Recent studies have highlighted its potential as a building block in the synthesis of complex molecules, particularly in drug discovery.

Recent research has focused on the synthesis and reactivity of Methyl 3-Ethynylcyclopentane-1-Carboxylate. One notable study published in Journal of Organic Chemistry demonstrated its use as a precursor in the construction of bioactive compounds. The compound's ability to undergo alkyne metathesis reactions has been explored, offering new avenues for constructing strained ring systems. Additionally, its role in click chemistry reactions has been investigated, showcasing its utility in forming stable covalent bonds under mild conditions.

In terms of applications, Methyl 3-Ethynylcyclopentane-1-Carboxylate has shown promise in the development of novel materials. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the design of semiconducting materials. Researchers have also explored its potential as a ligand in metal-catalyzed reactions, where it can stabilize metal centers and facilitate catalytic processes.

The synthesis of Methyl 3-Ethynylcyclopentane-1-Carboxylate typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the alkyne insertion into a metal-carbon bond, followed by esterification to introduce the methyl ester group. This method has been optimized to achieve high yields and selectivity, making it suitable for large-scale production.

From an environmental perspective, the compound's biodegradability and ecological impact have been studied to ensure its safe use in industrial applications. Research indicates that under certain conditions, it can undergo microbial degradation, reducing its persistence in the environment. However, further studies are needed to fully understand its environmental fate and potential risks.

In conclusion, Methyl 3-Ethynylcyclopentane-1-Carboxylate (CAS No: 2102410-05-7) is a multifaceted compound with diverse applications across various fields. Its unique structure and reactivity make it an invaluable tool in organic synthesis and material science. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in advancing scientific and technological innovations.

2102410-05-7 (Methyl 3-ethynylcyclopentane-1-carboxylate) 関連製品

- 1797725-04-2(N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide)

- 2022628-68-6(Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel-)

- 892758-99-5(1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one)

- 921868-22-6(2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide)

- 894021-99-9(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2H-1,3-benzodioxole-5-carboxamide)

- 1806828-18-1(3-Bromo-5-cyano-4-(difluoromethyl)pyridine-2-sulfonamide)

- 1396859-37-2(1-(2,5-dimethylfuran-3-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine)

- 1690653-33-8(1-{6-methyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-yl}piperazine)

- 953717-09-4(2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid)

- 780729-32-0(2-Amino-2-2-(4-decylphenyl)ethyl-1,3-propanediol)